5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
CAS No.: 1225880-96-5
Cat. No.: VC3083783
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225880-96-5 |
|---|---|
| Molecular Formula | C11H15ClN2O |
| Molecular Weight | 226.7 g/mol |
| IUPAC Name | 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2-one |
| Standard InChI | InChI=1S/C11H15ClN2O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-2,8-9,13H,3-7H2 |
| Standard InChI Key | XQZGBJLXHKFUGQ-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CN2C=C(C=CC2=O)Cl |
| Canonical SMILES | C1CNCCC1CN2C=C(C=CC2=O)Cl |
Introduction
Chemical Structure and Properties
5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is characterized by a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 226.7 g/mol. The compound features a pyridin-2(1H)-one core structure with a chlorine substituent at the 5-position, connected to a piperidine ring via a methylene bridge at the 4-position of the piperidine.
Structural Identifiers
The compound can be identified through various systematic naming conventions and chemical identifiers, as detailed in Table 1.
| Identifier Type | Value |
|---|---|
| CAS Number | 1225880-96-5 |
| IUPAC Name | 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2-one |
| Standard InChI | InChI=1S/C11H15ClN2O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-2,8-9,13H,3-7H2 |
| Standard InChIKey | XQZGBJLXHKFUGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1CN2C=C(C=CC2=O)Cl |
| PubChem Compound ID | 71683818 |
Table 1: Structural identifiers for 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
Physical and Chemical Properties
The physical and chemical properties of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one are essential for understanding its behavior in various environments and applications. While specific experimental data for this compound is limited in the literature, certain properties can be inferred based on its structure and similar compounds.
The molecule contains a pyridone ring, which typically exhibits both aromatic and lactam characteristics. The presence of the chlorine substituent likely enhances lipophilicity while potentially serving as a site for further functionalization in synthetic chemistry applications.
The compound exists in both free base and salt forms, with the hydrochloride salt (5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride) being documented in chemical databases . Salt forms typically offer advantages in terms of stability, solubility, and formulation for pharmaceutical applications.
Research Findings and Future Directions
Given the limited specific research findings on 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one in the available search results, this section explores potential research directions and highlights the importance of further investigation into this compound.
Structure-Activity Relationship Studies
Future research could focus on establishing structure-activity relationships by synthesizing and testing analogues of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one with:
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Different substituents at the 5-position of the pyridone ring
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Various linking groups between the pyridone and piperidine moieties
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Modifications to the piperidine ring
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Introduction of additional functional groups
Such studies would help identify optimal structural features for specific biological activities and guide the development of more potent and selective compounds.
Pharmacological Profiling
Comprehensive pharmacological profiling of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one should include:
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Receptor binding studies to identify potential molecular targets
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In vitro functional assays to characterize agonist/antagonist activities
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Cell-based assays to assess effects on cellular processes
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In vivo studies to evaluate efficacy in relevant disease models
This systematic approach would help establish the therapeutic potential of the compound and identify specific indications for further development.
Medicinal Chemistry Optimization
If promising biological activities are identified, medicinal chemistry optimization could focus on:
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Enhancing potency and selectivity for specific targets
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Improving pharmacokinetic properties
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Reducing potential toxicity
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Developing formulations suitable for clinical application
Such optimization efforts would be essential for advancing the compound or its derivatives toward potential therapeutic applications.
| Supplier | Product Form |
|---|---|
| Sigma-Aldrich | 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride |
Table 2: Commercial supplier of 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one derivatives
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